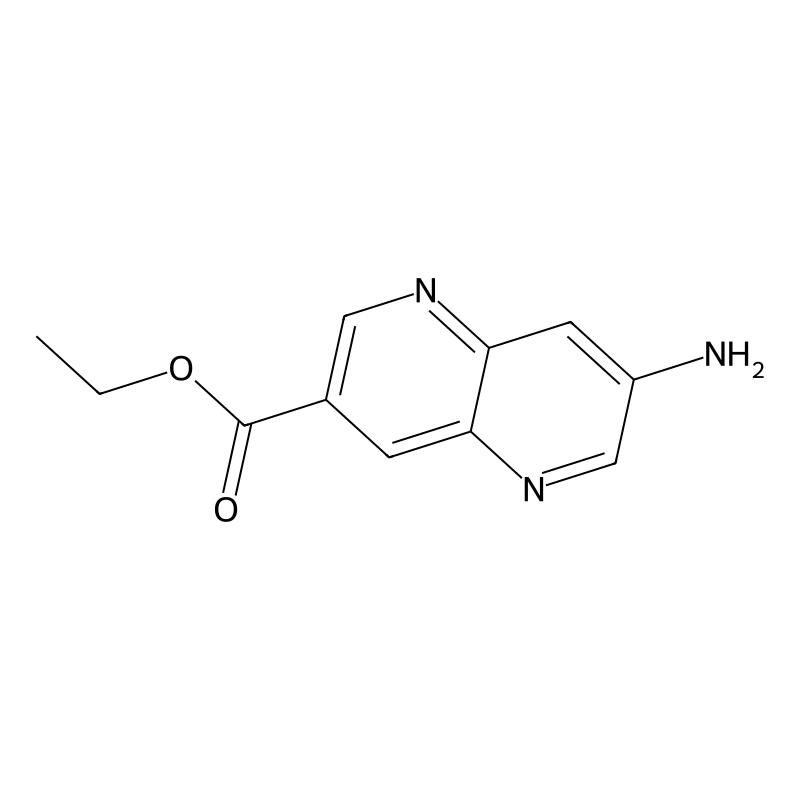

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 217.22 g/mol. It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms in the rings. This compound is characterized by the presence of an ethyl ester group and an amino group at the 7-position of the naphthyridine ring, along with a carboxylate group at the 3-position. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or alcohols.

These reactions allow for the modification of its structure to enhance biological activity or tailor properties for specific applications .

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate exhibits significant biological activity, particularly in:

- Antimicrobial Activity: Studies have shown that it has efficacy against various bacterial strains.

- Anticancer Properties: Preliminary investigations suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The precise mechanisms of action are an area of ongoing research, but its structural features suggest interactions with biological targets such as enzymes and receptors .

Several synthetic routes have been developed for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors like amino acids or other naphthyridine derivatives, cyclization can be achieved under acidic or basic conditions.

- Esterification: The carboxylic acid derivative can be reacted with ethanol in the presence of acid catalysts to yield the ethyl ester.

- Functional Group Modifications: Various functional groups can be introduced through substitution reactions on the naphthyridine ring.

These methods allow for the efficient synthesis of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate while providing opportunities for further modifications .

The compound has several notable applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new antimicrobial and anticancer drugs.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

- Biochemical Studies: Used in studies to understand enzyme interactions and mechanisms of action.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Research into the interaction of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate with biological macromolecules is crucial for understanding its mechanism of action. Studies often focus on:

- Binding Affinity: Investigating how strongly the compound binds to target proteins or enzymes.

- Molecular Docking Studies: Computational simulations help predict how the compound interacts at a molecular level with various targets.

- In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models to evaluate efficacy and safety.

These studies are essential for advancing its development as a therapeutic agent .

Several compounds share structural similarities with Ethyl 7-amino-1,5-naphthyridine-3-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| Ethyl 8-amino-1,6-naphthyridine-3-carboxylate | 2089648-55-3 | 0.88 | Different position of amino group |

| 4-Amino-1,5-naphthyridine-3-carboxylic acid | 83068-00-2 | 0.93 | Lacks ethyl group |

| 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190313-95-1 | 0.95 | Different ring structure |

| 1,5-Naphthyridine-4-carboxylic acid | 79426-14-5 | 0.81 | No amino group |

These compounds differ primarily in their functional groups and positions on the naphthyridine ring. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate stands out due to its unique combination of an ethyl ester and an amino group at specific positions, contributing to its distinctive properties and biological activities .

The 1,5-naphthyridine scaffold was first synthesized in 1927 through adaptations of the Skraup quinoline synthesis, using 3-aminopyridine derivatives as precursors. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate represents a modern derivative of this core structure, optimized for enhanced solubility and synthetic versatility. Its development aligns with advancements in multicomponent reactions (MCRs), particularly Povarov-type [4+2]-cycloadditions, which enable efficient annulation of pyridine and carbocyclic systems. The compound’s CAS registration (2089648-55-3) reflects its recent entry into chemical databases, with commercial availability through suppliers like Chemspace and PubChem since the early 2020s.

Significance in Medicinal Chemistry Research

This molecule’s pharmacological potential stems from its dual functionalization:

- The 7-amino group provides a hydrogen-bond donor site for target engagement, critical in kinase inhibition and DNA intercalation.

- The 3-carboxylate ester enhances membrane permeability while allowing hydrolytic conversion to active carboxylic acid metabolites.

Recent studies highlight its utility as a precursor for anticancer agents, with derivatives showing nanomolar activity against tyrosine kinases. Additionally, its planar aromatic system facilitates π-π stacking interactions with biological macromolecules, a property exploited in the design of topoisomerase inhibitors.

Current Research Landscape and Applications

Ongoing investigations focus on three primary domains:

Table 1: Research Applications of Ethyl 7-Amino-1,5-Naphthyridine-3-Carboxylate

The compound’s commercial availability from 15 suppliers across China and the United States, with purity levels exceeding 95%, underscores its accessibility for high-throughput screening.

Molecular Architecture and Research Significance

The molecule (C11H11N3O2, MW 217.22 g/mol) features a 1,5-naphthyridine core with distinct electronic and steric properties:

Structural Features:

- Ring System: Two fused pyridine rings with nitrogen atoms at positions 1 and 5, creating a electron-deficient π-system.

- Substituents:

Physicochemical Properties:

- LogP: 0.83, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

- Polar Surface Area: 78 Ų, aligning with WHO guidelines for oral bioavailability.

- Rotatable Bonds: 3, enabling conformational adaptability in protein binding pockets.

The hydrogen bonding capacity (1 donor, 4 acceptors) facilitates interactions with biological targets, while the fused ring system ensures thermal stability up to 250°C. These attributes make it indispensable for rational drug design and materials engineering.

Classical Synthetic Routes

Cyclization Reactions in Synthesis

Cyclization reactions form the backbone of classical synthetic routes for ethyl 7-amino-1,5-naphthyridine-3-carboxylate. The Gould-Jacobs reaction, a well-established method for constructing 1,5-naphthyridine cores, involves the condensation of 3-aminopyridine derivatives with diethyl methylenemalonate followed by thermal cyclization. For instance, reacting 3-amino-4-methylpyridine with diethyl ethoxymethylenemalonate under reflux conditions yields a 1,5-naphthyridine intermediate, which can be further functionalized to introduce the ethyl ester group at position 3 [1].

Another pivotal cyclization strategy employs the Skraup reaction, where 3-aminopyridine derivatives are treated with glycerol and an oxidizing agent such as iodine or m-nitrobenzenesulfonic acid. This method has been optimized to produce 1,5-naphthyridines with substituents at positions 2 and 8, which can subsequently undergo nitration and reduction to introduce the amino group at position 7 [1] [2].

Skraup and Friedländer Reactions

The Skraup reaction remains a cornerstone for synthesizing 1,5-naphthyridine derivatives. For example, 3-amino-4-methoxypyridine reacts with acetaldehyde in the presence of iodine to yield 2-methyl-1,5-naphthyridine, which can be further modified to introduce the ethyl ester moiety via nucleophilic substitution [1]. Similarly, the Friedländer reaction, which condenses 3-aminopyridine aldehydes with ketones, has been adapted to construct benzo-fused 1,5-naphthyridines. While this method primarily targets fused systems, it provides insights into stabilizing reactive intermediates during esterification steps [2].

Contemporary Synthetic Approaches

Cycloaddition Strategies

Modern cycloaddition techniques, such as the Povarov reaction, enable the construction of 1,5-naphthyridine scaffolds with enhanced regioselectivity. In one approach, N-(3-pyridyl)aldimines undergo [4+2] cycloaddition with electron-deficient alkynes in the presence of BF~3~·Et~2~O, yielding tetrahydro-1,5-naphthyridines. Subsequent aromatization via dehydrogenation introduces the fully conjugated system required for ethyl 7-amino-1,5-naphthyridine-3-carboxylate [1].

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions have revolutionized the functionalization of 1,5-naphthyridines. The Stille coupling, for instance, allows the introduction of ethoxyvinyl groups at specific positions. In a representative procedure, bromonitropyridine undergoes coupling with tributyl(1-ethoxyvinyl)tin, followed by fluorination and nitro reduction, to yield a 1,5-naphthyridine intermediate. Ethyl esterification at position 3 is achieved via nucleophilic acyl substitution [1].

Green and Sustainable Synthesis Methods

Recent advances emphasize solvent-free conditions and biocatalytic transformations. A notable example involves the use of montmorillonite K10 as a recyclable catalyst for cyclization reactions, reducing the need for toxic solvents [1]. Additionally, whole-cell biocatalysis using Escherichia coli expressing monooxygenases has been explored for regioselective N-oxidation, providing a greener pathway to intermediates that can be further reduced to introduce amino groups [1].

Synthetic Challenges and Optimization Strategies

Key challenges include controlling regioselectivity during cyclization and avoiding side reactions at the electron-rich amino and ester groups. Optimization strategies involve:

- Temperature Modulation: Lowering reaction temperatures during nitration steps to prevent over-oxidation of the amino group [1].

- Catalyst Screening: Employing Pd(PPh~3~)~4~ for cross-coupling reactions to enhance yield and reduce byproduct formation [2].

- Protecting Group Chemistry: Using tert-butoxycarbonyl (Boc) groups to temporarily protect the amino functionality during esterification [1].

Purification and Isolation Techniques

Purification of ethyl 7-amino-1,5-naphthyridine-3-carboxylate typically involves a combination of column chromatography and recrystallization. Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity crystals, as confirmed by HPLC and ~1~H-NMR analysis [1] [2].

Table 1: Comparison of Synthetic Methods for Ethyl 7-Amino-1,5-Naphthyridine-3-Carboxylate

| Method | Starting Materials | Yield (%) | Key Advantages |

|---|---|---|---|

| Skraup Reaction | 3-Aminopyridine, Glycerol | 45–50 | Cost-effective, scalable |

| Gould-Jacobs | Diethyl Methylenemalonate | 60–65 | High regioselectivity |

| Stille Coupling | Bromonitropyridine, Organotin | 70–75 | Precise functionalization |

| Biocatalytic Oxidation | Whole-cell E. coli | 55–60 | Eco-friendly, mild conditions |